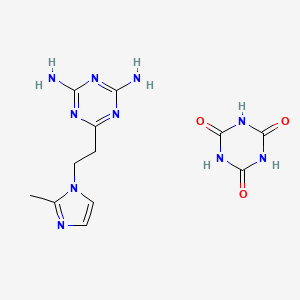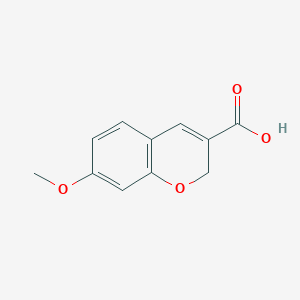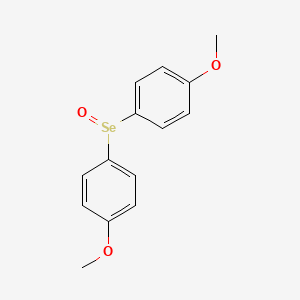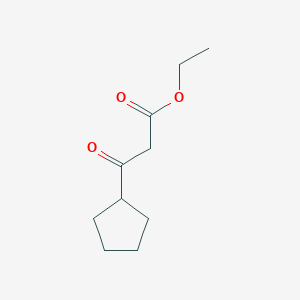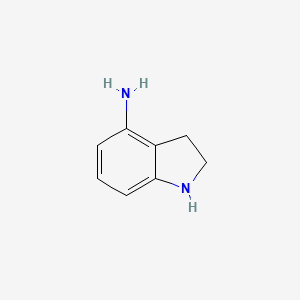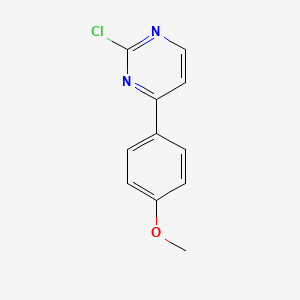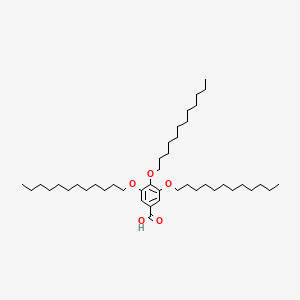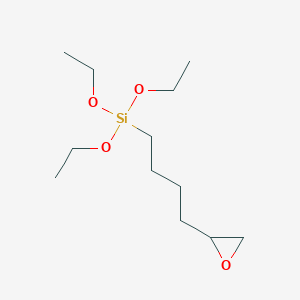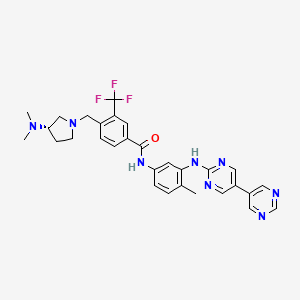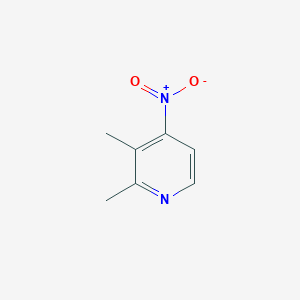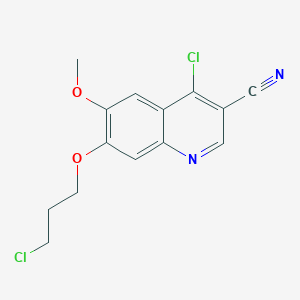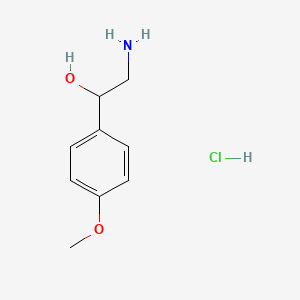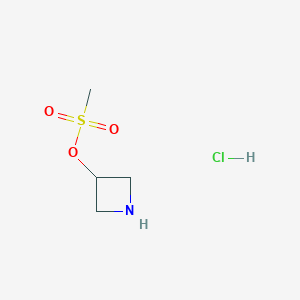
Azetidin-3-yl methanesulfonate hydrochloride
Vue d'ensemble
Description
Azetidin-3-yl methanesulfonate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a versatile building block for the synthesis of a wide range of organic molecules, making it an essential tool for chemists. In
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- Azetidin-3-yl derivatives have been utilized in the synthesis of lincomycin derivatives. These derivatives, including (7S)-7-sulfur-azetidin-3-yl lincomycin, have shown moderate antibacterial activity against specific bacteria strains like Streptococcus pneumoniae and Streptococcus pyogenes (Kumura et al., 2016).
Application in COX-2 Inhibition
- A study focused on the synthesis of compounds with a pharmacophoric group of 4-methanesulfonyl at the para position of an aryl ring. These compounds were tested against COX-1 and COX-2 enzymes, showing selective activity against the COX-2 enzyme (ArockiaBabu et al., 2009).
Metal-Mediated Carbonyl-1,3-Butadien-2-ylation
- In aqueous media, metal-mediated 1,3-butadien-2-ylation reactions have been investigated between specific compounds and optically pure azetidine-2,3-diones. This process offers a convenient asymmetric entry to potentially bioactive 3-substituted 3-hydroxy-beta-lactam moieties (Alcaide et al., 2002).
Stereoselective Ring Expansion
- Research on stereodefined α-hydroxyalkyl azetidines, prepared from enantiopure β-amino alcohols, demonstrated that these compounds can be transformed into 3-chloro or 3-methanesulfonyloxy pyrrolidines through stereospecific ring enlargement (Couty et al., 2003).
Synthesis and Antimicrobial Activity of Azetidin-2-one Derivatives
- A series of azetidin-2-one derivatives with substituted phenyl sulfonyl pyrazoline showed significant antibacterial and antifungal activities. These derivatives were characterized by various spectroscopic methods (Shah et al., 2014).
Nucleophilic Cleavage of Amide Bond of β-Lactams
- The amide bond of β-lactams has been found to be cleaved by specific treatments, offering insights into the chemical behavior of azetidin-2-ones under certain conditions (Kano et al., 1979).
Use in Drug Discovery
- Azetidin-3-yl groups have been introduced into heteroaromatic bases used in drug discovery, such as the EGFR inhibitor gefitinib, via a radical addition method (Minisci reaction) (Duncton et al., 2009).
Polymerization Studies
- N-(methanesulfonyl)azetidine has been shown to polymerize anionically to form polymers with incorporated sulfonyl groups, which have potential applications in materials science (Reisman et al., 2020).
Propriétés
IUPAC Name |
azetidin-3-yl methanesulfonate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S.ClH/c1-9(6,7)8-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBMYLQOZSOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474999 | |
| Record name | 3-Methanesulfonatoazetidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl methanesulfonate hydrochloride | |
CAS RN |
36476-89-8 | |
| Record name | 3-Azetidinol, 3-methanesulfonate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36476-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methanesulfonatoazetidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

